1-Cyanato-4-nitrobenzene

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du LY3000328 implique plusieurs étapes, à partir de matières premières disponibles dans le commerce. Les conditions de réaction impliquent généralement l'utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour garantir un rendement élevé et une pureté .

Méthodes de production industrielle

La production industrielle du LY3000328 suit des voies de synthèse similaires mais à plus grande échelle. Le processus est optimisé pour l'efficacité, la rentabilité et la durabilité environnementale. Cela implique l'utilisation de réacteurs à grande échelle, de procédés en continu et de techniques de purification avancées .

Analyse Des Réactions Chimiques

Types de réactions

LY3000328 subit diverses réactions chimiques, notamment:

Oxydation: Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction: Des réactions de réduction peuvent être effectuées pour modifier les groupes fonctionnels de la molécule.

Substitution: LY3000328 peut subir des réactions de substitution, en particulier sur le cycle aromatique.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrure de lithium et d'aluminium, et des nucléophiles pour les réactions de substitution . Les conditions varient en fonction de la réaction souhaitée, impliquant généralement des températures contrôlées et des atmosphères inertes .

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent divers dérivés du LY3000328, qui peuvent être utilisés pour la recherche et le développement futurs .

Applications de recherche scientifique

LY3000328 a une large gamme d'applications de recherche scientifique:

Chimie: Utilisé comme composé outil pour étudier l'inhibition enzymatique et les mécanismes de réaction.

Industrie: Utilisé dans le développement de nouveaux médicaments et stratégies thérapeutiques.

Mécanisme d'action

LY3000328 exerce ses effets en inhibant sélectivement la cathepsine S. Le composé se lie au site actif de l'enzyme, l'empêchant de cliver ses substrats . Cette inhibition entraîne une réduction de l'activité de la cathepsine S, qui est impliquée dans divers processus cellulaires, y compris la dégradation des protéines et les réponses immunitaires . Les cibles moléculaires et les voies impliquées comprennent l'enzyme cathepsine S et ses voies de signalisation associées .

Applications De Recherche Scientifique

LY3000328 has a wide range of scientific research applications:

Mécanisme D'action

LY3000328 exerts its effects by selectively inhibiting cathepsin S. The compound binds to the active site of the enzyme, preventing it from cleaving its substrates . This inhibition leads to a reduction in the activity of cathepsin S, which is involved in various cellular processes, including protein degradation and immune responses . The molecular targets and pathways involved include the cathepsin S enzyme and its associated signaling pathways .

Comparaison Avec Des Composés Similaires

Composés similaires

Acide asiatique: Un triterpénoïde pentacyclique ayant des effets inhibiteurs sur la cathepsine S.

Asiaticoside A: Un autre triterpénoïde pentacyclique ayant des propriétés inhibitrices similaires.

Unicité du LY3000328

LY3000328 est unique en raison de sa grande sélectivité et de sa puissance en tant qu'inhibiteur de la cathepsine S. Il a montré une efficacité supérieure dans diverses études in vitro et in vivo par rapport à d'autres inhibiteurs . De plus, ses propriétés pharmacocinétiques favorables en font un candidat prometteur pour un développement ultérieur .

Activité Biologique

1-Cyanato-4-nitrobenzene, a nitro compound, has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological effects, mechanisms of action, and relevant case studies.

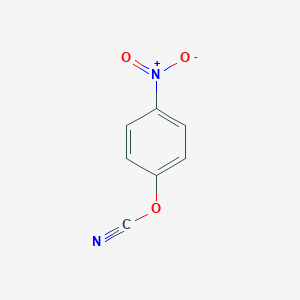

Chemical Structure and Properties

This compound is characterized by the presence of a cyanate and nitro functional group attached to a benzene ring. The molecular structure can be represented as follows:

Biological Activity Overview

This compound exhibits various biological activities, including:

- Antimicrobial Activity : Nitro compounds, including derivatives like this compound, often demonstrate significant antimicrobial properties. They are believed to exert their effects through the generation of reactive intermediates that can damage bacterial DNA and cellular components .

- Anticancer Activity : Research indicates that nitro compounds can inhibit cancer cell proliferation. For instance, studies show that this compound can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and DNA damage .

The biological activity of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : The reduction of nitro groups to reactive intermediates leads to the production of ROS, which can cause oxidative damage to cellular components .

- DNA Interaction : Nitro compounds can form covalent bonds with DNA, leading to strand breaks and mutations. This interaction is crucial for their anticancer properties .

Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of various nitro compounds, including this compound, against common pathogens. The results indicated:

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| This compound | 32 | Moderate |

| Metronidazole | 16 | Strong |

| Chloramphenicol | 8 | Very Strong |

This table demonstrates that while this compound shows moderate antimicrobial activity, it is less potent compared to established antibiotics .

Anticancer Studies

In a series of in vitro assays on various cancer cell lines, the efficacy of this compound was evaluated:

| Cell Line | IC50 (µM) | Growth Inhibition (%) |

|---|---|---|

| MCF-7 | 25 | 70 |

| A2780 | 15 | 80 |

| HT-29 | 30 | 65 |

These findings indicate that the compound exhibits significant growth inhibition across multiple cancer cell lines, suggesting its potential as an anticancer agent .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of nitro compounds. Modifications to the nitro group or the introduction of additional functional groups can enhance potency and selectivity. For example, derivatives with electron-donating groups have shown improved anticancer activity compared to their parent compounds .

Propriétés

IUPAC Name |

(4-nitrophenyl) cyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O3/c8-5-12-7-3-1-6(2-4-7)9(10)11/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXRPMTXJSFUXHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.